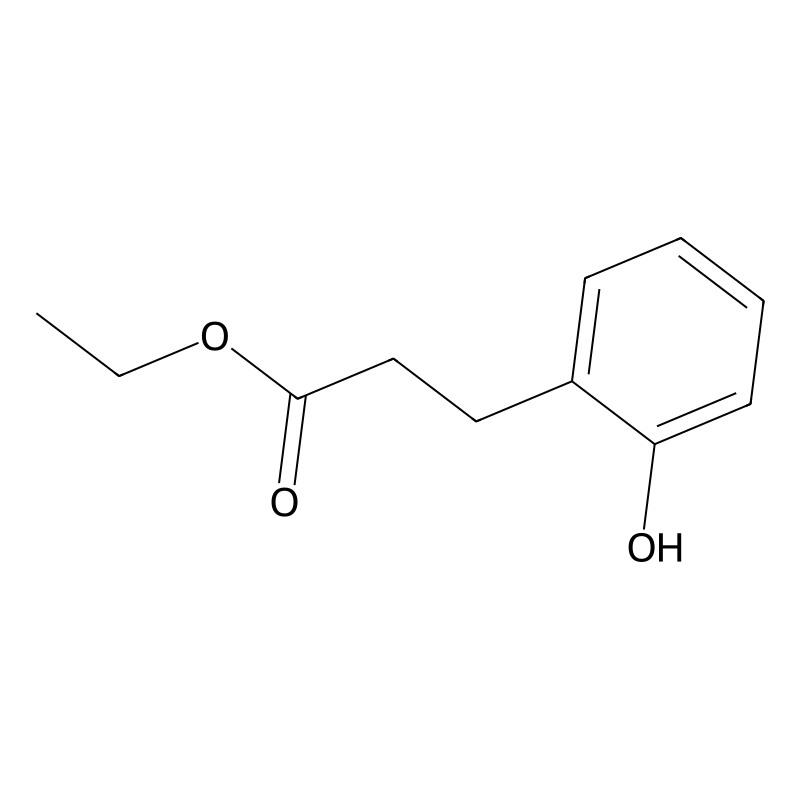

Ethyl 3-(2-hydroxyphenyl)propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Flavor Research:

- Ethyl Melilotate possesses a characteristic sweet and fruity aroma. Researchers investigate its role as a flavoring agent in food science []. Its interaction with other flavor compounds and its contribution to the overall sensory profile of food products are explored [].

Biological Activity Studies:

- Some studies suggest potential anti-inflammatory and analgesic properties of Ethyl Melilotate. Researchers are investigating its mechanisms of action and its effects on various cell lines to understand its therapeutic potential. However, more research is required to establish its efficacy and safety in humans.

Botanical and Ecological Studies:

- Ethyl Melilotate is a naturally occurring compound found in some plants, including woodruff and sweet clover. Researchers may use its presence as a chemical marker to identify or differentiate plant species in ecological studies.

Organic Chemistry Research:

Ethyl 3-(2-hydroxyphenyl)propanoate is an organic compound with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol. It features a propanoate group attached to a 2-hydroxyphenyl moiety, making it a member of the class of compounds known as esters. The compound is characterized by its light cream appearance and is classified as hazardous due to potential irritant effects on the skin, eyes, and respiratory system .

Research on the specific mechanism of action of Ethyl Melilotate is limited. However, its flavoring properties are likely due to its interaction with olfactory receptors in the nose []. Additionally, some studies suggest potential antioxidant and anti-inflammatory activities, but the underlying mechanisms require further investigation [, ].

- Hydrolysis: In the presence of water and an acid or base, it can be hydrolyzed to produce 2-hydroxyphenylpropanoic acid and ethanol.

- Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can lead to different esters.

- Esterification: The compound can react with carboxylic acids to form new esters through condensation reactions.

These reactions are crucial for its applications in organic synthesis and medicinal chemistry .

Research indicates that Ethyl 3-(2-hydroxyphenyl)propanoate exhibits biological activities that may include:

- Antioxidant properties: It has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial activity: Some studies suggest that it may possess antibacterial properties, although further research is needed to fully elucidate these effects .

The compound's metabolites, such as ethanol and lactic acid, are known to be non-toxic and naturally occurring in biological systems .

Several methods are available for synthesizing Ethyl 3-(2-hydroxyphenyl)propanoate:

- Claisen Condensation: This method involves the reaction of ethyl acetate with a suitable phenolic compound in the presence of a base, leading to the formation of the desired ester.

- Esterification Reaction: Direct esterification of 2-hydroxyphenylpropanoic acid with ethanol under acidic conditions can yield Ethyl 3-(2-hydroxyphenyl)propanoate.

- Acylation Reactions: The compound can also be synthesized through acylation of phenols using acyl chlorides or anhydrides .

Ethyl 3-(2-hydroxyphenyl)propanoate has several applications across various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for antioxidant or antimicrobial therapies.

- Food Industry: Its flavoring properties make it a candidate for use in food additives.

- Cosmetics: The compound's potential skin benefits may lead to its incorporation into cosmetic formulations aimed at enhancing skin health .

Several compounds share structural similarities with Ethyl 3-(2-hydroxyphenyl)propanoate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-(4-hydroxyphenyl)propanoate | C₁₁H₁₄O₃ | Similar structure but differs in hydroxyl position |

| Ethyl 3-(2-methylphenyl)propanoate | C₁₂H₁₈O₂ | Contains a methyl group instead of hydroxyl |

| Ethyl 3-(benzyloxy)propanoate | C₁₃H₁₈O₃ | Incorporates a benzyloxy group |

Ethyl 3-(2-hydroxyphenyl)propanoate stands out due to its specific hydroxyl substitution pattern on the aromatic ring, which influences its biological activity and reactivity compared to similar compounds. This unique feature may enhance its potential applications in medicinal chemistry and other fields .

Physical Description

XLogP3

UNII

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index